Cas no 79831-76-8 (Castanospermine)

Castanospermine can inhibit α- And β- All forms of glucosidases, especially glucosidase L
Castanospermine structure
Castanospermine structure
Castanospermine
79831-76-8
C8H15NO4
189.209002733231
MFCD00017555
565550
24892642

Castanospermine Properties

Names and Identifiers

    • 1,6,7,8-Indolizinetetrol,octahydro-, (1S,6S,7R,8R,8aR)-
    • Castanospermine
    • (1S,6S,7R,8R,8aR)-1,6,7,8-Tetrahydroxyindolizidine
    • Castanospermine,[1S-(1α,6β,7α,8β,8aβ)]-Octahydro-1,6,7,8-indolizinetetrol
    • (1S,6S,7R,8R,8aR)-Octahydro-1,6,7,8-indolizinetetrol (ACI)
    • 1,6,7,8-Indolizinetetrol, octahydro-, [1S-(1α,6β,7α,8β,8aβ)]- (ZCI)
    • (+)-Castanospermine
    • NSC 614552
    • 1,6,7,8-Indolizinetetrol, octahydro-, (1S-(1alpha,6beta,7alpha,8beta,8abeta))-
    • IDI1_034022
    • Bio2_000752
    • CID54445
    • (1S,6S,7R,8R,8aR)-1,6,7,8-Tetrahydroxyindolizidine, 98%
    • HMS1361N14
    • (1S,6S,7R,8R,8aR)-octahydroindolizine-1,6,7,8-tetraol
    • BCBcMAP01_000133
    • EN300-7407999
    • [1S-(1?,6?,7?,8?,8a?)]-Octahydro-1,6,7,8-indolizinetetrol
    • Bio1_000396
    • HMS2232G11
    • DTXSID601026043
    • C02256
    • Castanospermine, >=94% (GC), BioUltra, from Castanospermum australe seeds
    • (1S-(1alpha,6beta,7alpha,8beta,8alphabeta))-octahydro-1,6,7,8-indolizinetetrol
    • CCG-208170
    • CASTANOSPERMINE [MI]
    • NCGC00024773-04
    • Octahydro-indolizine-1,6,7,8-tetraol
    • BDBM36388
    • 6-Epicastanospermine
    • KBio2_002840
    • NSC-625381
    • SR-01000597675-4
    • MolMap_000013
    • JDVVGAQPNNXQDW-TVNFTVLESA-N
    • 1,6,7,8-Tetrahydroxyoctahydroindolizine
    • Castinospermine
    • UPCMLD-DP122:003
    • Bio1_000885
    • Bio1_001374
    • CHEBI:27860
    • KBio3_000544
    • NS00069171
    • UPCMLD-DP122:002
    • HY-N2022
    • W-203822
    • HMS1989N14
    • 1,6,7,8-Indolizinetetrol, octahydro-,?(1S,6S,7R,8R,8aR)-
    • Q0I3184XM7
    • HMS3266B08
    • SMR000059227
    • KBioGR_000272
    • 79831-76-8
    • (1S,6S,7R,8R,8aR)-octahydroindolizine-1,6,7,8-tetrol
    • MLS000028641
    • (1S,6S,7R,8R,8aR)-Octahydro-1,6,7,8-indolizinetetrol
    • UPCMLD-DP122
    • NCGC00024773-02
    • SCHEMBL61040
    • KBioSS_000272
    • 2cbu
    • UPCMLD-DP122:001
    • HMS3678H05
    • SR-01000597675-1
    • SMP1_000059
    • 79831-76-8 (free base)
    • UNII-Q0I3184XM7
    • HMS3402N14
    • DB01816
    • NSC625381
    • Q753104
    • CS-5633
    • KBio3_000543
    • (1S,6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol
    • CHEMBL311226
    • MFCD00017555
    • KBio2_000272
    • HMS1791N14
    • Indolizine der.
    • CAST
    • HMS3414H05
    • KBio2_005408
    • 81041B9A-D148-44DC-A86D-C78D6ABF9633
    • CASTANOSPERMINE FROM CASTANOSPERMUM AUSTRALE SEEDS
    • Bio2_000272
    • SR-01000597675
    • BSPBio_001552
    • Octahydro-indolizine-1,6,7,8-tetraol, 13
    • AKOS024458634
    • NSC 625381
    • CTS
    • BRD-K20897876-001-10-0
    • 6,7-Diepicastanospermine
    • GLXC-03822
    • +Expand
    • MFCD00017555
    • JDVVGAQPNNXQDW-TVNFTVLESA-N
    • 1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1
    • O[C@H]1[C@H](O)[C@@H](O)CN2CC[C@@H]([C@H]12)O

Computed Properties

  • 189.10000
  • 4
  • 5
  • 0
  • 189.100108
  • 13
  • 201
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • -2.2
  • 0
  • 84.2

Experimental Properties

  • -2.54420
  • 84.16000
  • 13,1906
  • 1.647
  • Soluble in water
  • 421.9±45.0 °C at 760 mmHg
  • 213-217 °C (lit.)
  • 267.6±27.4 °C
  • 1 M HCl: 20 mg/mL, clear, very faintly yellow
  • White crystals.
  • Not determined.
  • 6.09(at 25℃)
  • D25 +79.7° (c = 0.93 in water)
  • [α]20/D +80°, c = 0.9 in H2O
  • 3.3600

Castanospermine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003P6K-50mg
Castanospermine
79831-76-8 98%
50mg
$129.00 2024-04-21
A2B Chem LLC
AB71804-5mg
(1S,6S,7R,8R,8aR)-octahydroindolizine-1,6,7,8-tetrol
79831-76-8 ≥98%
5mg
$39.00 2024-04-19
Aaron
AR003PEW-50mg
Castanospermine
79831-76-8 98%
50mg
$150.00
abcr
AB352234-100 mg
Castanospermine, 99%; .
79831-76-8 99%
100 mg
€233.90 2023-07-19
Ambeed
A758766-50mg
(1S,6S,7R,8R,8aR)-Octahydroindolizine-1,6,7,8-tetraol
79831-76-8 98%
50mg
$161.0 2024-07-24
Apollo Scientific
BIC0126-100mg
Castanospermine from Castanospermum austral
79831-76-8
100mg
£35.00 2024-07-23
ChemScence
CS-5633-10mg
Castanospermine
79831-76-8 >98.0%
10mg
$66.0 2022-04-26
Crysdot LLC
CD31000768-10mg
Castanospermine
79831-76-8 98+%
10mg
$42
Enamine
EN300-7407999-0.05g
(1S,6S,7R,8R,8aR)-octahydroindolizine-1,6,7,8-tetrol
79831-76-8 95%
0.05g
$338.0
eNovation Chemicals LLC
D767186-0.1g
Castanospermine
79831-76-8 98%
0.1g
$515 2022-06-09

Castanospermine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium chloride Solvents: Methanol ;  1 h, rt
Reference
Synthesis of castanospermine
Machan, Theeraphan; et al, Tetrahedron, 2008, 64(12), 2725-2732

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Palladium Solvents: Methanol ;  4 h, rt
1.2 Solvents: Water
Reference
A Flexible Approach to Azasugars: Asymmetric Total Syntheses of (+)-Castanospermine, (+)-7-Deoxy-6-epi-castanospermine, and (+)-1-epi-Castanospermine
Liu, Gang; et al, Chemistry - A European Journal, 2010, 16(19), 5755-5768

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  48 h, rt
Reference
A Concise Synthesis of Castanospermine by the use of a Transannular Cyclization
Jensen, Thomas; et al, Journal of Organic Chemistry, 2009, 74(22), 8886-8889

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  rt
Reference
Asymmetric synthesis of (+)-castanospermine through enol ether metathesis-hydroboration/oxidation
Ceccon, Julien; et al, Organic & Biomolecular Chemistry, 2009, 7(10), 2029-2031

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Dowex 50W-X8 Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
Reference
Simple total syntheses of (+)-castanospermine and (+)-6-epicastanospermine using indium-mediated allylation
Kim, Jin Hyo; et al, Synthesis, 2003, (16), 2473-2478

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 1 atm, rt
Reference
A concise sequential photochemical-metathesis approach for the synthesis of (+)-castanospermine and possible uniflorine-A stereoisomers
Zhao, Zhiming; et al, Tetrahedron, 2005, 61(37), 8888-8894

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Palladium Solvents: Formic acid ,  Methanol
Reference
Allylated Monosaccharides as Precursors in Triple Reductive Amination Strategies: Synthesis of Castanospermine and Swainsonine
Zhao, Hang; et al, Journal of Organic Chemistry, 2001, 66(5), 1761-1767

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  rt
Reference
Asymmetric synthesis of (+)-castanospermine through enol ether metathesis-hydroboration/oxidation
Ceccon, Julien; et al, Organic & Biomolecular Chemistry, 2009, 7(10), 2029-2031

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  24 h, rt
Reference
Stereoselective Total Syntheses of (+)-Castanospermine and Neu5Ac Methyl Ester
Myeong, In-Soo; et al, Journal of Organic Chemistry, 2019, 84(7), 4211-4220

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium chloride Solvents: Ethanol ;  3 h, 1 atm, rt
1.2 Solvents: Water ;  30 min, rt
Reference
Diastereoselective Nitrenium Ion-Mediated Cyclofunctionalization: Total Synthesis of (+)-Castanospermine
Bowen, Edward G.; et al, Organic Letters, 2010, 12(22), 5330-5333

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  24 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Water ;  10 h, rt
1.3 Reagents: Dowex 1X Solvents: Water
Reference
Asymmetric synthesis of (+)-1-deoxynojirimycin and (+)-castanospermine
Somfai, Peter; et al, Tetrahedron, 2003, 59(8), 1293-1299

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  2.5 h, 25 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 80 psi
Reference
Intramolecular 5-endo-Trig Aminomercuration of β-Hydroxy-γ-alkenylamines: Efficient Route to a Pyrrolidine Ring and Its Application for the Synthesis of (+)-Castanospermine and Analogues
Karanjule, Narayan S.; et al, Journal of Organic Chemistry, 2006, 71(12), 4667-4670

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol
Reference
A total synthesis of (+)-castanospermine
Ina, Hiroji; et al, Tetrahedron Letters, 1991, 32(33), 4147-50

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Acetonitrile ,  Water
1.2 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Methanol
1.3 Reagents: Ammonia ,  Amberlite CG 50 Solvents: Water
Reference
Synthesis of (+)-castanospermine and 1-epicastanospermine from D-glucofuranurono-6,3-lactone by Reformatskii reaction
Grassberger, Vera; et al, Liebigs Annalen der Chemie, 1993, (4), 379-90

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Water ;  5 min, rt
Reference
Novel Synthesis of Castanospermine and 1-Epicastanospermine
Cronin, Linda; et al, Organic Letters, 2005, 7(13), 2691-2693

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Water
Reference
Process for the preparation of castanospermine from 5-tert-butoxycarbonylamino-5-deoxy-1,2-O-isopropylidene-α-D-glucuronolactone
, European Patent Organization, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid
1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Water
Reference
An efficient, highly stereoselective synthesis of (+)-castanospermine
Anzeveno, Peter B.; et al, Tetrahedron Letters, 1990, 31(30), 4321-4

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran
Reference
Total synthesis of (+)-castanospermine from D-mannose
Setoi, Hiroyuki; et al, Tetrahedron Letters, 1985, 26(38), 4617-20

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane
1.2 Reagents: Hydrogen Catalysts: Palladium
Reference
Chelate selectivity in chelation-controlled allylations. A new synthesis of castanospermine and other bioactive indolizidine alkaloids
Hamana, Hiroshi; et al, Journal of Organic Chemistry, 1987, 52(24), 5492-4

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane
1.2 Reagents: Hydrogen Catalysts: Palladium
Reference
Chelate selectivity in chelation-controlled allylations. A new synthesis of castanospermine and other bioactive indolizidine alkaloids
Hamana, Hiroshi; et al, Journal of Organic Chemistry, 1987, 52(24), 5492-4

Synthetic Circuit 21

Reaction Conditions
Reference
Total, asymmetric synthesis of (+)-castanospermine, (+)-6-deoxycastanospermine, and (+)-6-deoxy-6-fluorocastanospermine
Reymond, Jean Louis; et al, Journal of Organic Chemistry, 1991, 56(6), 2128-35

Synthetic Circuit 22

Reaction Conditions
Reference
2-Amino-2-deoxyhexoses as chiral educts for hydroxylated indolizidines. Synthesis of (+)-castanospermine and (+)-6-epicastanospermine
Gerspacher, Marc; et al, Journal of Organic Chemistry, 1991, 56(11), 3700-6

Synthetic Circuit 23

Reaction Conditions
Reference
Product subclass 7: aluminum amides
Ooi, T.; et al, Science of Synthesis, 2004, 7, 225-246

Castanospermine Raw materials

Castanospermine Preparation Products

Castanospermine Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:79831-76-8)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:79831-76-8)
TANG SI LEI
15026964105
2881489226@qq.com

Castanospermine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79831-76-8)Castanospermine
A839766
99%/99%/99%
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